Butanamide, 2-(formylamino)-3-oxo-
Description
Butanamide derivatives are a class of organic compounds characterized by a four-carbon backbone (butanamide) with functional modifications at specific positions. The compound Butanamide, 2-(formylamino)-3-oxo- features a formylamino (-NHCHO) substituent at the second carbon and a ketone group (-oxo) at the third carbon.
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-formamido-3-oxobutanamide |
InChI |
InChI=1S/C5H8N2O3/c1-3(9)4(5(6)10)7-2-8/h2,4H,1H3,(H2,6,10)(H,7,8) |
InChI Key |
OJYVJEFROCGLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)N)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide,2-(formylamino)-3-oxo-(9ci) can be achieved through several methods. One common method involves the use of 2-aminobutyric acid as a raw material, which is split by means of a chiral reagent to obtain an intermediate. This intermediate undergoes amidation to produce the desired compound . Another method involves the ammonolysis of 2-butyrate bromine alkyl ester using liquid ammonia, followed by extraction and separation using an organic solvent .
Industrial Production Methods: Industrial production of Butanamide,2-(formylamino)-3-oxo-(9ci) typically involves large-scale synthesis techniques that ensure high yield and cost-effectiveness. The use of chiral reagents and organic solvents in the synthesis process helps in achieving the desired purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Butanamide,2-(formylamino)-3-oxo-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Butanamide,2-(formylamino)-3-oxo-(9ci) include ammonia, chiral reagents, and organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Butanamide,2-(formylamino)-3-oxo-(9ci) depend on the specific reaction conditions and reagents used. These products are often intermediates that can be further processed for various applications.
Scientific Research Applications
Butanamide,2-(formylamino)-3-oxo-(9ci) has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in organic synthesis. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of Butanamide,2-(formylamino)-3-oxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Substituent Effects on Reactivity and Stability
- Formylamino Group (Target Compound): The -NHCHO group introduces hydrogen bonding capacity and polarity, which may enhance solubility in polar solvents. This group is less electron-withdrawing compared to halogens but can participate in condensation reactions .
- Diazenyl Derivatives (e.g., ) : The -N=N- moiety confers photostability and color, making these compounds suitable as dyes or pigments. However, diazenyl groups may decompose under UV light or acidic conditions .
- Halogenated Derivatives (e.g., ) : Chlorine or fluorine substituents increase molecular weight and electronegativity, improving resistance to microbial degradation. These compounds are often used in agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
